molecular formula C21H28N6O3 B034155 Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- CAS No. 19971-94-9

Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)-

Cat. No.: B034155
CAS No.: 19971-94-9
M. Wt: 412.5 g/mol
InChI Key: ABSPSSUQEJWDGD-UHFFFAOYSA-N
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Description

Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- is a complex organic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the 4-benzyl-1-piperazinyl group enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- typically involves multiple steps, starting with the preparation of theophylline. The key steps include:

    Alkylation: Theophylline is reacted with an appropriate alkylating agent to introduce the 3-(4-benzyl-1-piperazinyl) group.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the 2-hydroxypropyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- has several scientific research applications:

    Chemistry: It is used as a model compound in studying the reactivity of xanthine derivatives.

    Biology: The compound is investigated for its potential effects on cellular signaling pathways.

    Medicine: Research explores its potential as a therapeutic agent for respiratory diseases and other conditions.

    Industry: It may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- involves its interaction with various molecular targets, including:

    Adenosine Receptors: The compound acts as an antagonist, inhibiting the effects of adenosine.

    Phosphodiesterase Enzymes: It inhibits these enzymes, leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.

    Calcium Channels: The compound may affect calcium ion flux, influencing muscle contraction and relaxation.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known bronchodilator with a simpler structure.

    Caffeine: Another xanthine derivative with stimulant properties.

    Aminophylline: A compound similar to theophylline but with enhanced solubility.

Uniqueness

Theophylline, 7-(3-(4-benzyl-1-piperazinyl)-2-hydroxypropyl)- is unique due to the presence of the 4-benzyl-1-piperazinyl group, which enhances its pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

7-(2-hydroxy-4-phenyl-3-piperazin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-24-19-18(20(29)25(2)21(24)30)27(14-23-19)13-17(28)16(26-10-8-22-9-11-26)12-15-6-4-3-5-7-15/h3-7,14,16-17,22,28H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYYYPPNTJHUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(C(CC3=CC=CC=C3)N4CCNCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941885
Record name 7-[2-Hydroxy-4-phenyl-3-(piperazin-1-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19971-94-9
Record name 7-(beta-Hydroxy-gamma-benzylpiperazinopropyl)theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019971949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[2-Hydroxy-4-phenyl-3-(piperazin-1-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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